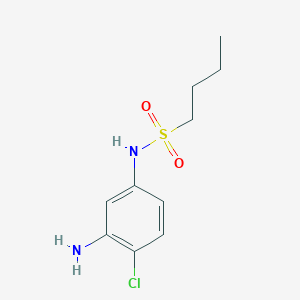

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

CAS No.:

Cat. No.: VC17656802

Molecular Formula: C10H15ClN2O2S

Molecular Weight: 262.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15ClN2O2S |

|---|---|

| Molecular Weight | 262.76 g/mol |

| IUPAC Name | N-(3-amino-4-chlorophenyl)butane-1-sulfonamide |

| Standard InChI | InChI=1S/C10H15ClN2O2S/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3 |

| Standard InChI Key | BULYOBGMMWENAN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N |

Introduction

Structural Characteristics

The core structure of N-(3-amino-4-chlorophenyl)butane-1-sulfonamide consists of a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position, linked to a butane sulfonamide chain. The sulfonamide group () bridges the phenyl ring and the butyl chain, contributing to the molecule’s polarity and potential hydrogen-bonding capacity .

Molecular Geometry and Stereochemistry

The compound’s SMILES notation () clarifies its connectivity, while its InChIKey () provides a unique identifier for computational and database applications . The absence of chiral centers in the structure suggests a planar configuration, though rotational flexibility exists around the sulfonamide and butyl chain bonds.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 262.76 g/mol | |

| SMILES | CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N | |

| InChIKey | BULYOBGMMWENAN-UHFFFAOYSA-N |

Synthesis and Reactivity

While no direct synthesis protocols for N-(3-amino-4-chlorophenyl)butane-1-sulfonamide are documented, analogous sulfonamide syntheses typically involve the reaction of sulfonyl chlorides with aromatic amines. For example, Helferich et al. (1962) described the preparation of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide by reacting 4-chlorobutane-1-sulfonyl chloride with 4-nitroaniline . By analogy, the target compound could be synthesized via the condensation of butane-1-sulfonyl chloride with 3-amino-4-chloroaniline under basic conditions .

Functional Group Reactivity

The primary amine () on the phenyl ring may participate in electrophilic substitution reactions, while the sulfonamide group could undergo hydrolysis under acidic or alkaline conditions. The chlorine substituent’s ortho/para-directing effects might influence further functionalization, though experimental data are lacking .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for the hydrochloride salt (CID 16774082) indicate CCS values ranging from 157.4 Ų () to 167.8 Ų (), suggesting moderate gas-phase stability . These values are critical for mass spectrometry-based identification in analytical workflows.

Table 2: Predicted CCS Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 263.06158 | 157.4 |

| [M+Na]+ | 285.04352 | 167.8 |

| [M+NH4]+ | 280.08812 | 164.7 |

Solubility and Lipophilicity

Though experimental LogP data are unavailable, the compound’s structure suggests moderate lipophilicity due to the butyl chain and aromatic ring. Related sulfonamides, such as 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide, exhibit a LogP of 4.03 , hinting at similar partitioning behavior. The amino group may enhance aqueous solubility relative to nitro-substituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume